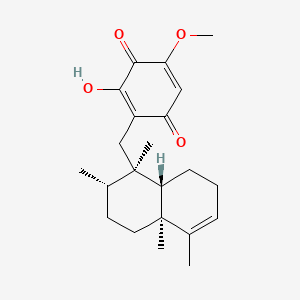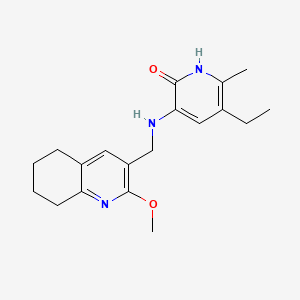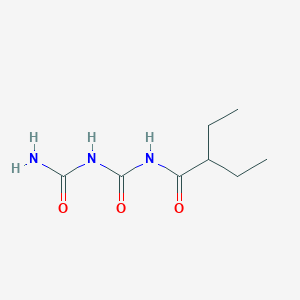
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate is a chemical compound with a complex structure that includes both methylamino and ethanesulfonothioate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate typically involves the reaction of ethylene oxide with methylamine under controlled conditions. This reaction produces an intermediate, which is then further reacted with ethanesulfonothioate to form the final compound. The reaction conditions often require external cooling to manage the exothermic nature of the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate products are carefully monitored, and the final product is purified using techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols.
Substitution: The methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include modulation of signal transduction and metabolic processes, although detailed studies are still required to fully elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylamino)ethanol: This compound shares the methylamino group but lacks the ethanesulfonothioate group.
N-Methyl-2-aminoethanol: Similar in structure but with different functional groups.
2-Hydroxyethyl-N-methylamine: Another related compound with a hydroxyethyl group instead of ethanesulfonothioate.
Uniqueness
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate is unique due to the presence of both methylamino and ethanesulfonothioate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
180510-68-3 |
|---|---|
Molekularformel |
C6H16N2O2S2 |
Molekulargewicht |
212.3 g/mol |
IUPAC-Name |
N-methyl-2-[2-(methylamino)ethylsulfonylsulfanyl]ethanamine |
InChI |
InChI=1S/C6H16N2O2S2/c1-7-3-5-11-12(9,10)6-4-8-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
OMFGLVLQXPQVID-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCSS(=O)(=O)CCNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


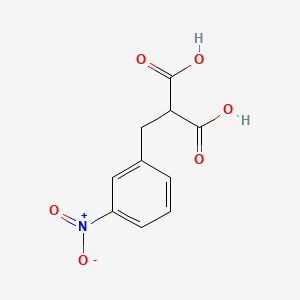
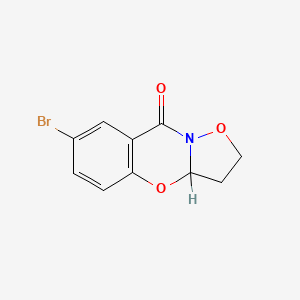
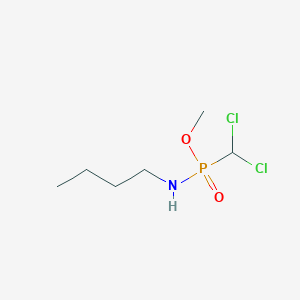
![[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B12802896.png)

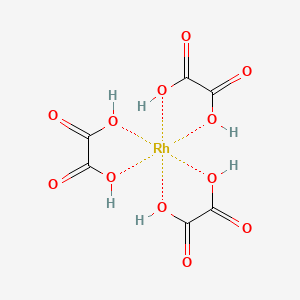
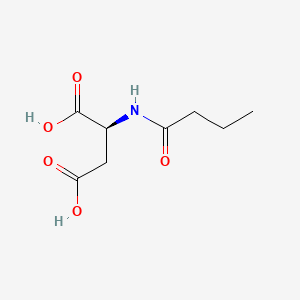
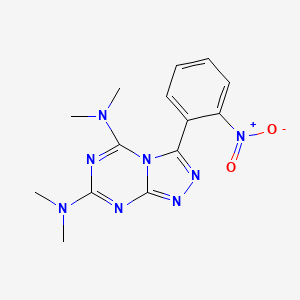
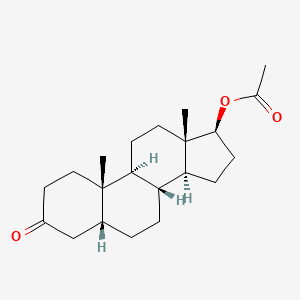
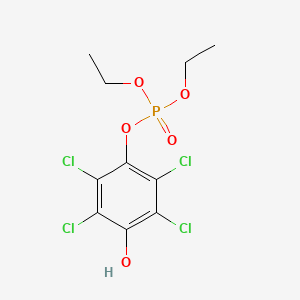
![[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B12802936.png)
